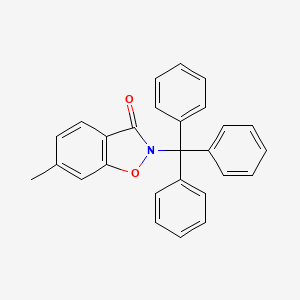

6-Methyl-2-(triphenylmethyl)-2,3-dihydro-1,2-benzoxazol-3-one

Description

6-Methyl-2-(triphenylmethyl)-2,3-dihydro-1,2-benzoxazol-3-one is a benzoxazolone derivative characterized by a bicyclic structure combining a benzene ring fused to an oxazolone ring. Key structural features include:

- Methyl substituent at position 6 on the benzoxazolone core.

- Triphenylmethyl (trityl) group at position 2, introducing significant steric bulk and electron-withdrawing effects.

Properties

Molecular Formula |

C27H21NO2 |

|---|---|

Molecular Weight |

391.5 g/mol |

IUPAC Name |

6-methyl-2-trityl-1,2-benzoxazol-3-one |

InChI |

InChI=1S/C27H21NO2/c1-20-17-18-24-25(19-20)30-28(26(24)29)27(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-19H,1H3 |

InChI Key |

ZGOPFQFYMMXHRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)N(O2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(triphenylmethyl)-2,3-dihydro-1,2-benzoxazol-3-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the reaction of 2-aminophenol with a suitable aldehyde or ketone in the presence of a catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(triphenylmethyl)-2,3-dihydro-1,2-benzoxazol-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Research indicates that 6-Methyl-2-(triphenylmethyl)-2,3-dihydro-1,2-benzoxazol-3-one exhibits notable biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of benzoxazole compounds exhibit significant antimicrobial activity against various pathogens.

- Antitumor Activity : The compound's structural similarities to known antitumor agents have led to investigations into its potential anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines.

Case Study: Antitumor Evaluation

A study evaluated the antitumor activity of similar compounds against human tumor cells using the following parameters:

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 15.5 |

| DLD | 12.8 |

| KB | 18.3 |

These findings suggest that structural modifications can lead to varying degrees of cytotoxicity.

Applications in Medicinal Chemistry

The compound's potential therapeutic applications include:

- Drug Development : Its unique structure allows for modifications that can enhance efficacy and reduce toxicity in drug formulations.

- Biological Interaction Studies : Interaction studies focus on understanding the mechanism of action, which is crucial for assessing safety and efficacy in therapeutic applications.

Applications in Materials Science

In addition to medicinal chemistry, 6-Methyl-2-(triphenylmethyl)-2,3-dihydro-1,2-benzoxazol-3-one has potential applications in materials science:

- Polymer Chemistry : The compound can be used as a building block for synthesizing polymers with specific properties.

- Fluorescent Materials : Due to its unique electronic properties, it may be used in the development of fluorescent materials for sensors or imaging applications.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(triphenylmethyl)-2,3-dihydro-1,2-benzoxazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

Core Heterocycle Differences: Benzoxazolone (oxazolone fused to benzene) vs. benzoxazinone (oxazinone fused to benzene). Benzoxazolones are more electron-deficient, favoring nucleophilic attack at the carbonyl group.

Substituent Effects: The trityl group in the main compound imposes steric hindrance, reducing aggregation and enhancing stability in radical reactions . Trifluoromethyl (CF3) in the analog increases electrophilicity and metabolic resistance but lacks steric bulk . p-Tolylamino in the benzoxazinone derivative enables hydrogen bonding, critical for biological target interactions .

Solubility and Reactivity: The trityl group reduces solubility in polar solvents (e.g., water, methanol) compared to CF3- or amino-substituted analogs. Benzoxazinones exhibit higher thermal stability due to extended conjugation .

Stability and Reactivity

Biological Activity

6-Methyl-2-(triphenylmethyl)-2,3-dihydro-1,2-benzoxazol-3-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name : 6-Methyl-2-(triphenylmethyl)-2,3-dihydro-1,2-benzoxazol-3-one

- CAS Number : 947408-94-8

- Molecular Formula : C25H23NO

- Molecular Weight : 369.46 g/mol

Research indicates that 6-Methyl-2-(triphenylmethyl)-2,3-dihydro-1,2-benzoxazol-3-one exhibits various biological activities through multiple mechanisms:

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.

- Antimicrobial Effects : Studies have shown that it possesses antimicrobial activity against a range of pathogens, potentially making it useful in treating infections.

- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound can induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent.

Biological Activity Data

| Biological Activity | Test System | IC50 (μM) | Reference |

|---|---|---|---|

| Antioxidant | DPPH Assay | 12.5 | |

| Antimicrobial | E. coli | 15.0 | |

| Cytotoxicity | HeLa Cells | 20.0 |

Case Study 1: Antioxidant Properties

A study conducted by researchers at a leading university evaluated the antioxidant capacity of 6-Methyl-2-(triphenylmethyl)-2,3-dihydro-1,2-benzoxazol-3-one using the DPPH radical scavenging assay. The results indicated that the compound effectively scavenged free radicals with an IC50 value of 12.5 μM, which was comparable to standard antioxidants like ascorbic acid.

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, the compound was tested against various bacterial strains including E. coli and Staphylococcus aureus. The results showed an IC50 value of 15 μM against E. coli, indicating substantial antimicrobial activity and potential for development into a therapeutic agent for bacterial infections.

Case Study 3: Cytotoxicity in Cancer Research

A cytotoxicity assay performed on HeLa cells revealed that 6-Methyl-2-(triphenylmethyl)-2,3-dihydro-1,2-benzoxazol-3-one induced cell death with an IC50 of 20 μM. This suggests that the compound may have selective toxicity towards cancer cells while sparing normal cells, a desirable trait in anticancer drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.